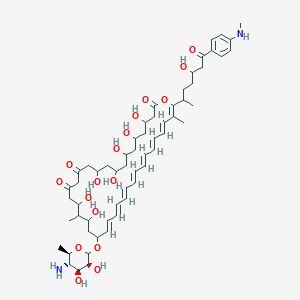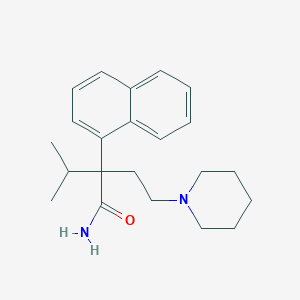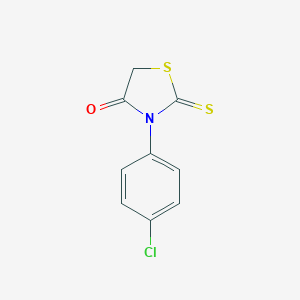
Rhodanine, 3-(4-chlorophenyl)-
概要
説明
Rhodanine, 3-(4-chlorophenyl)- is a heterocyclic compound containing a thiazolidine ring with a thioxo group at the second carbon and a carbonyl group at the fourth carbon. This compound is part of the rhodanine derivatives, which have been extensively studied for their broad spectrum of biological activities .
作用機序
Target of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may target cancer cells or proteins involved in cell proliferation and survival.
Mode of Action
Rhodanine derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with their targets, leading to changes such as inhibition of cell proliferation or induction of cell death .
Biochemical Pathways
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence the biochemical reactions involving these enzymes .
Cellular Effects
It has been suggested that this compound may have potential anticancer activity . For example, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can inhibit the growth of various cancer cell lines . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Rhodanine, 3-(4-chlorophenyl)- is not fully understood yet. It is believed that this compound exerts its effects at the molecular level through various mechanisms. For instance, it may bind to certain biomolecules, leading to the inhibition or activation of enzymes . It may also induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be stable under certain conditions
Metabolic Pathways
It has been suggested that this compound may interact with enzymes involved in glutathione metabolism . This could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various biomolecules, which could potentially affect its localization or accumulation .
Subcellular Localization
It is known that this compound can interact with various biomolecules, which could potentially direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Rhodanine, 3-(4-chlorophenyl)- can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of rhodanine with 4-chlorobenzaldehyde in the presence of a base, such as piperidine, under reflux conditions . The reaction typically proceeds as follows:
- Dissolve rhodanine and 4-chlorobenzaldehyde in ethanol.
- Add a catalytic amount of piperidine.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure Rhodanine, 3-(4-chlorophenyl)-.
Industrial Production Methods
Industrial production of Rhodanine, 3-(4-chlorophenyl)- often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the same reactants but uses microwave irradiation to accelerate the reaction . The reaction conditions are optimized to achieve high purity and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Rhodanine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced rhodanine derivatives.
Substitution: Substituted rhodanine derivatives with various nucleophiles.
科学的研究の応用
Rhodanine, 3-(4-chlorophenyl)- has a wide range of scientific research applications:
類似化合物との比較
Rhodanine, 3-(4-chlorophenyl)- can be compared with other rhodanine derivatives:
Rhodanine, 3-(4-methoxyphenyl)-: Exhibits similar biological activities but with different potency and selectivity.
Rhodanine, 3-(4-nitrophenyl)-: Shows enhanced antimicrobial activity compared to Rhodanine, 3-(4-chlorophenyl)-.
Rhodanine, 3-(4-bromophenyl)-: Demonstrates higher anticancer activity due to the presence of the bromine atom.
These comparisons highlight the unique properties of Rhodanine, 3-(4-chlorophenyl)-, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQAQZBEVDDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156494 | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-55-3 | |
| Record name | 3-(4-Chlorophenyl)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF T-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
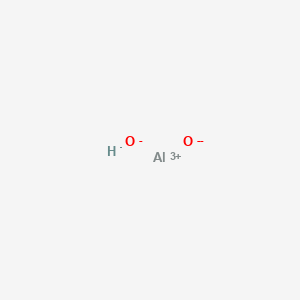
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
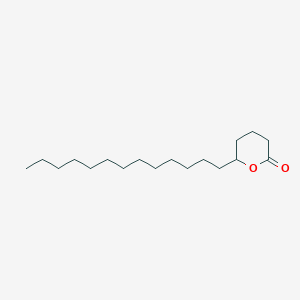
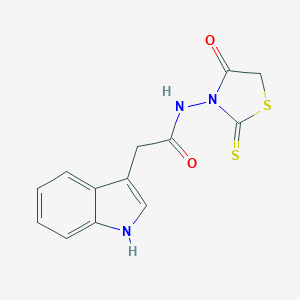
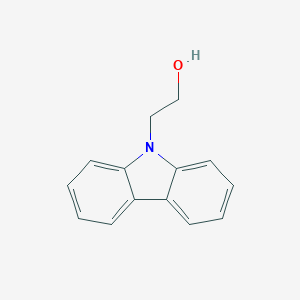
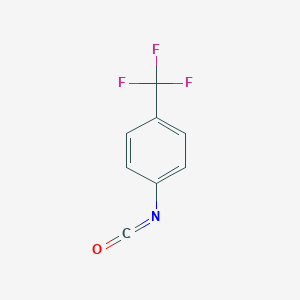
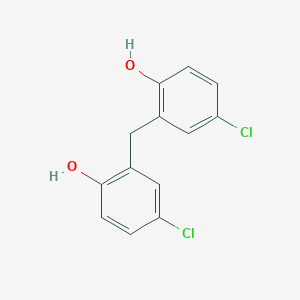
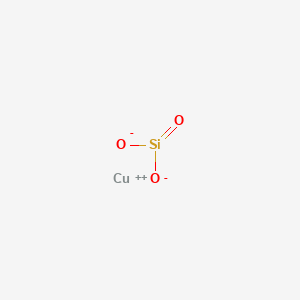
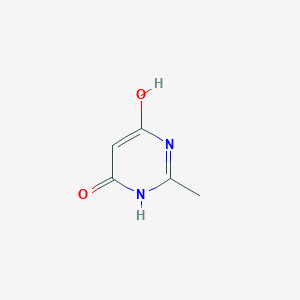
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
